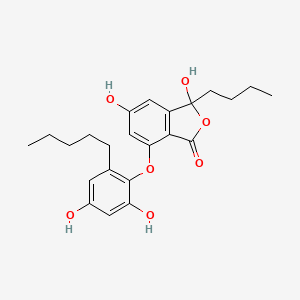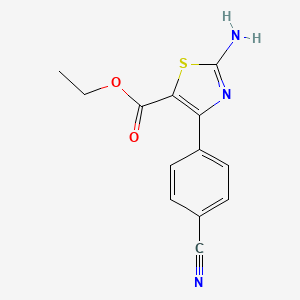
Theophylline, 7,7'-trimethylenebis(8-(bis(2-hydroxyethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7,7’-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- is a complex organic compound with the molecular formula C25H38N10O8 and a molecular weight of 606.63 g/mol . This compound is a derivative of theophylline, a well-known xanthine derivative used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
The synthesis of Theophylline, 7,7’-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- involves multiple steps. One approach includes the chemical modification of dyphylline, a water-soluble analogue of theophylline . The preparation method typically involves the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under the action of a catalyst . This process is characterized by moderate reaction conditions, safe operation, and environmental friendliness, making it suitable for industrial production .
Chemical Reactions Analysis
Theophylline, 7,7’-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acetic anhydride, pyridine, and sodium borohydride . For instance, acetylation with acetic anhydride in pyridine yields di-O-acetyl derivatives, while reduction with sodium borohydride produces the corresponding alcohols . These reactions lead to the formation of various heterocyclic compounds linked to the theophylline core by a methylene group .
Scientific Research Applications
Theophylline, 7,7’-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- has numerous applications in scientific research. It is used in the synthesis of new 7-alkylated theophyllines, which have shown potential therapeutic value . These derivatives are explored for their selective antiherpes activity and inhibitory effects on DNA and RNA viruses . Additionally, the compound’s derivatives are investigated for their effectiveness in treating bronchial asthma .
Mechanism of Action
Theophylline, 7,7’-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- exerts its effects through multiple mechanisms. It acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These actions lead to bronchodilation, increased heart muscle contractility, and anti-inflammatory effects . The compound’s molecular targets include phosphodiesterase enzymes, adenosine receptors, and histone deacetylases .
Comparison with Similar Compounds
Theophylline, 7,7’-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- is unique compared to other xanthine derivatives such as theobromine and caffeine . While all these compounds share similar pharmacological properties, including bronchodilation and central nervous system stimulation, Theophylline, 7,7’-trimethylenebis(8-(bis(2-hydroxyethyl)amino)- has distinct structural features that contribute to its specific therapeutic applications . Similar compounds include dyphylline and euphyllin, which are also used in the treatment of respiratory diseases .
Properties
CAS No. |
63978-60-9 |
|---|---|
Molecular Formula |
C25H38N10O8 |
Molecular Weight |
606.6 g/mol |
IUPAC Name |
8-[bis(2-hydroxyethyl)amino]-7-[3-[8-[bis(2-hydroxyethyl)amino]-1,3-dimethyl-2,6-dioxopurin-7-yl]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H38N10O8/c1-28-18-16(20(40)30(3)24(28)42)34(22(26-18)32(8-12-36)9-13-37)6-5-7-35-17-19(29(2)25(43)31(4)21(17)41)27-23(35)33(10-14-38)11-15-39/h36-39H,5-15H2,1-4H3 |
InChI Key |
SHMIBSKUQNMEDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(CCO)CCO)CCCN3C4=C(N=C3N(CCO)CCO)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S,3R,4R,5S,6R)-2-(aminomethyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;hydrochloride](/img/structure/B13800505.png)
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)
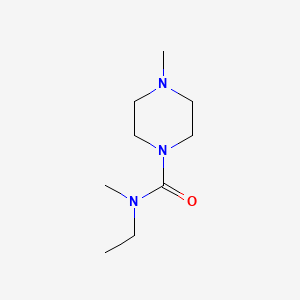

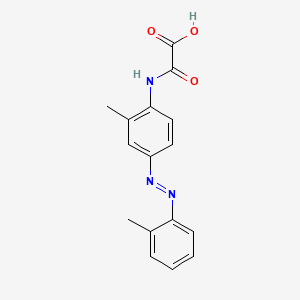
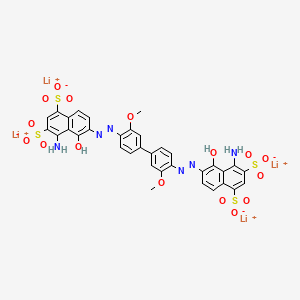
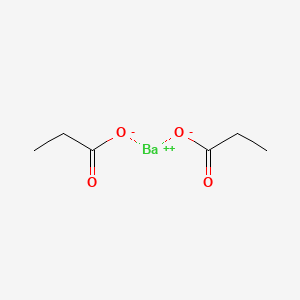
![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
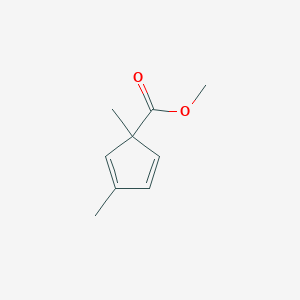
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)

